(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a complex structure featuring:
- A purine-2,6-dione core.
- A substituted hydrazinyl group at position 8, linked to a pyridin-3-ylmethylene moiety.
- A hydroxy-isopropoxypropyl side chain at position 5.
Its (E) -configuration at the hydrazinyl double bond suggests stereochemical specificity, which may influence biological interactions .
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O4/c1-12(2)30-11-14(27)10-26-15-16(24(3)19(29)25(4)17(15)28)22-18(26)23-21-9-13-6-5-7-20-8-13/h5-9,12,14,27H,10-11H2,1-4H3,(H,22,23)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLQTXECVYNRF-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class of compounds. Its unique structural features, including a hydrazinyl group and various functional moieties, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.5 g/mol. The compound exhibits several functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O5 |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 899357-88-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes.
- Gene Expression Alteration : The compound could affect gene expression profiles, leading to changes in cellular functions.
Anticancer Potential
Research indicates that purine derivatives often exhibit anticancer properties through mechanisms such as:
- Inhibition of DNA Synthesis : Compounds similar to purines can interfere with DNA replication and repair mechanisms.
- Induction of Apoptosis : Certain purine analogs induce programmed cell death in cancer cells.
A study on related purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Purine derivatives have also been noted for their antimicrobial properties. The presence of the hydrazinyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.
Case Studies and Research Findings
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Cytotoxicity Studies :
- A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that modifications to the purine structure significantly influenced potency and selectivity against cancer cells.
-
Antimicrobial Efficacy :
- Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Chemical Reactions Analysis
Core Purine Dione Reactivity
The purine-2,6-dione scaffold is a bicyclic heteroaromatic system with reactive sites at N7, N8, and N9. Key reactions involve substitutions at these positions, often mediated by nucleophilic agents or electrophilic aromatic substitution (EAS).
Substitution at Position 8
The hydrazinyl group at position 8 suggests synthesis via nucleophilic displacement of a halogen or other leaving group. For example:
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Halogen displacement : In analogous compounds, bromine at position 8 reacts with hydrazine derivatives to form hydrazinyl substituents (e.g., 8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione reacting with hydrazine to yield hydrazinyl derivatives) .
-
Amination : Primary or secondary amines can displace leaving groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Table 1: Substitution Reactions at Position 8
*Inferred from analogous hydrazine reactions .
Functionalization at Position 7
The 2-hydroxy-3-isopropoxypropyl side chain at position 7 is likely introduced via alkylation or Mitsunobu reactions.
Alkylation of Purine N7
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Epoxide ring-opening : Glycidol derivatives react with purine bases to form hydroxypropyl side chains. Isopropoxy groups are introduced via subsequent etherification .
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Mitsunobu reaction : Utilized to install chiral hydroxypropyl groups using DIAD/TPP and alcohols .
Table 2: Side-Chain Installation at Position 7
Hydrazone Formation with Pyridin-3-ylmethylene
The (E)-configuration of the pyridin-3-ylmethylene hydrazine moiety suggests a condensation reaction between a hydrazine and pyridine-3-carbaldehyde:
Mechanism:
-
Hydrazine activation : Hydrazine reacts with pyridine-3-carbaldehyde in ethanol under acidic (e.g., AcOH) or neutral conditions.
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Imine formation : Elimination of water yields the hydrazone, stabilized by conjugation with the pyridine ring .
Key Conditions:
-
Solvent: Ethanol or methanol
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Catalyst: Acetic acid (0.1 eq)
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Temperature: Reflux (70–80°C)
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Reaction time: 6–12 hours
Stereochemical Considerations
The (E) -configuration of the hydrazone is critical for biological activity. This stereochemistry is controlled by:
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Thermodynamic control : Prolonged reflux favors the (E)-isomer due to steric hindrance in the (Z)-form .
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Crystallization : Selective precipitation of the (E)-isomer from ethanol/water mixtures .
Stability and Degradation Pathways
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Hydrolysis : The hydrazone bond is susceptible to acidic hydrolysis (pH < 3), regenerating pyridine-3-carbaldehyde and hydrazine .
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Oxidation : The hydroxypropyl side chain may oxidize to a ketone under strong oxidative conditions (e.g., KMnO₄) .
Synthetic Route Proposal
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Step 1 : Alkylate 7-H-purine dione with glycidyl isopropyl ether to install the 2-hydroxy-3-isopropoxypropyl group.
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Step 2 : Introduce hydrazine at position 8 via nucleophilic displacement of a bromine atom.
-
Step 3 : Condense with pyridine-3-carbaldehyde to form the (E)-hydrazone.
Comparison with Similar Compounds
Structural Analogues: Purine vs. Pyrimidine Derivatives
Key structural distinctions between the target compound and pyrimidine-based analogues (e.g., 1,3-di(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione) include:
- Core Heterocycle : The purine scaffold (two fused rings) vs. pyrimidine (single ring).
- Functional Groups : The hydrazinyl-pyridine substituent in the target compound vs. propargyl groups in pyrimidine derivatives.
Biological Implications : Purine derivatives often exhibit roles in nucleotide metabolism or enzyme inhibition, while pyrimidine derivatives may differ in target specificity due to structural dissimilarities.
Chirality and Stereochemical Impact
The (E) -configuration of the hydrazinyl group introduces stereochemical specificity, analogous to Pasteur’s findings on tartaric acid chirality . Comparisons with (Z) -isomers or other stereoisomers could reveal:
Functional Group Comparisons: Hydrazinyl vs. Sulforaphane
The hydrazinyl group in the target compound shares functional similarities with sulforaphane (a broccoli-derived enzyme inhibitor):
Therapeutic Potential: While sulforaphane is established in osteoarthritis mitigation , the target compound’s hydrazinyl group may offer novel inhibition pathways, though direct evidence is lacking.
Preparation Methods
Alkylation with Glycidyl Isopropyl Ether
Reaction Conditions :
- Substrate : 8-Chloro-1,3-dimethylpurine-2,6-dione (8-chlorotheophylline)
- Alkylating Agent : Glycidyl isopropyl ether
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C
- Time : 12 hours
Mechanism :
The reaction proceeds via deprotonation of the purine’s N7 position, followed by nucleophilic attack on the less hindered carbon of the epoxide. Ring opening yields the 2-hydroxy-3-isopropoxypropyl substituent (Figure 1).
Outcome :
- Product : 7-(2-Hydroxy-3-isopropoxypropyl)-8-chloro-1,3-dimethylpurine-2,6-dione
- Yield : ~72% (estimated from analogous reactions)
Introduction of the 8-Hydrazinyl Group
The 8-chloro substituent is replaced with hydrazine to generate the hydrazinyl intermediate, a critical precursor for subsequent hydrazone formation.
Hydrazine Substitution
Reaction Conditions :
- Substrate : 7-(2-Hydroxy-3-isopropoxypropyl)-8-chloro-1,3-dimethylpurine-2,6-dione
- Reagent : Hydrazine hydrate (N₂H₄·H₂O)
- Catalyst : Triethylamine (Et₃N)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 9 hours
Mechanism :
Nucleophilic aromatic substitution (SNAr) occurs at the electron-deficient C8 position, facilitated by the electron-withdrawing carbonyl groups at C2 and C6.
Outcome :
- Product : 8-Hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethylpurine-2,6-dione
- Yield : 81% (based on analogous procedures)
Hydrazone Formation with Pyridine-3-Carbaldehyde
The final step involves condensation of the hydrazinyl intermediate with pyridine-3-carbaldehyde to establish the (E)-configured hydrazone.
Condensation Reaction
Reaction Conditions :
- Substrate : 8-Hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethylpurine-2,6-dione
- Aldehyde : Pyridine-3-carbaldehyde
- Catalyst : Hydrochloric acid (HCl)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 4 hours
Mechanism :
Acid-catalyzed dehydration forms the hydrazone linkage, with the E-isomer predominating due to steric and electronic factors.
Outcome :
- Product : (E)-7-(2-Hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Yield : 77% (similar to reported hydrazone syntheses)
Optimization and Analytical Validation
Reaction Monitoring
Yield Comparison Across Steps
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Alkylation | 72 |
| 2 | Hydrazine substitution | 81 |
| 3 | Hydrazone formation | 77 |
Challenges and Alternative Approaches
Epoxide Reactivity
Glycidyl isopropyl ether’s steric bulk may necessitate prolonged reaction times. Alternative epoxides (e.g., glycidyl methyl ether) or microwave-assisted synthesis could improve efficiency.
Hydrazone Configuration Control
While E-isomer dominance is typical, Z-isomer formation can occur under basic conditions. Acidic conditions and excess aldehyde favor the E-configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
